

# In Vitro Pharmacokinetic and Metabolic Profile of

**Selexipag: A Technical Guide** 

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Compound of Interest		
Compound Name:	Sebaloxavir marboxil	
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This technical guide provides a comprehensive overview of the in vitro pharmacokinetic and metabolic profile of Selexipag, a prostacyclin IP receptor agonist. The information presented herein is compiled from publicly available regulatory documents and scientific literature, intended to support further research and development in the field.

## In Vitro Metabolism

Selexipag is a prodrug that is extensively metabolized to its pharmacologically active metabolite, ACT-333679.[1][2] This conversion is the primary metabolic pathway and is crucial for the drug's efficacy, as ACT-333679 is approximately 37-fold more potent than Selexipag at the prostacyclin IP receptor.[1][3]

## **Metabolic Pathways**

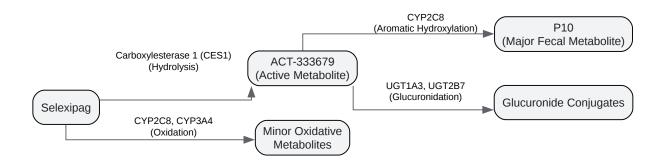
The biotransformation of Selexipag involves several key enzymatic reactions. The initial and most significant step is the hydrolysis of the sulfonylacetamide moiety to form the active carboxylic acid metabolite, ACT-333679. This reaction is primarily catalyzed by carboxylesterase 1 (CES1) in the liver.[1][4][5] Further metabolism of Selexipag and ACT-333679 occurs through oxidation and glucuronidation.

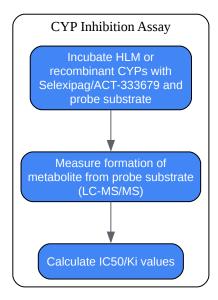
The main cytochrome P450 (CYP) enzymes involved in the metabolism of Selexipag and its active metabolite are CYP2C8 and, to a lesser extent, CYP3A4.[1][6] CYP2C8 is notably

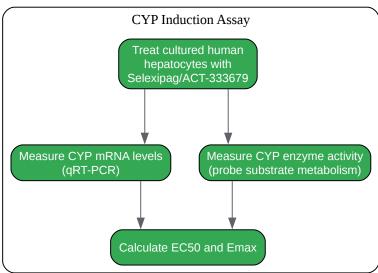


responsible for the formation of a major metabolite found in feces, referred to as P10, through aromatic hydroxylation of ACT-333679.[1] The active metabolite, ACT-333679, also undergoes glucuronidation, a phase II metabolic reaction, which is catalyzed by UDP-glucuronosyltransferases (UGT) 1A3 and 2B7.[7]

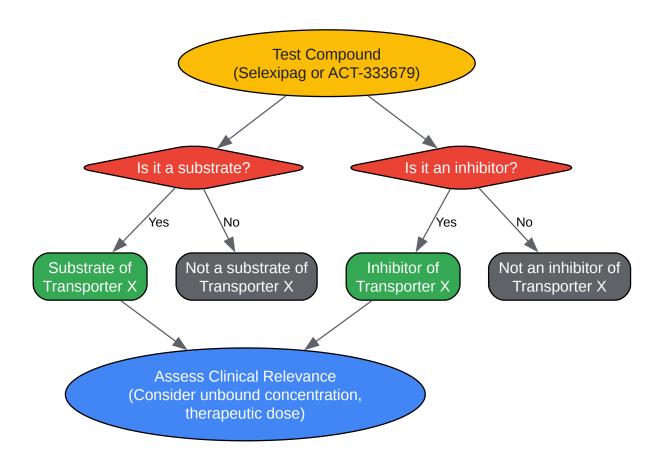
A diagram illustrating the primary metabolic pathway of Selexipag is provided below.











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